3,7-Dimethyl-2,6-octadienyl Butyrate
Overview
Description
The compound "3,7-Dimethyl-2,6-octadienyl Butyrate" is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that could be relevant to the synthesis and properties of similar organic molecules. For instance, the dimerization of 1,3-butadiene is a reaction that could potentially be related to the synthesis of dimethyl-octadienyl compounds .
Synthesis Analysis
The synthesis of complex organic molecules often involves the formation of intermediate complexes. For example, the reaction of octacarbonyl dicobalt with 3-methyl-1,2-butadiene forms dinuclear η^3-allyl-type complexes, which are key intermediates in the living polymerization of the monomer . Similarly, the synthesis of unsymmetrical 2,3-dimethyl-5-silaspiro[4.4]nona-2,7-diene involves a dissolving-metal reaction, followed by ring-opening reactions catalyzed by alkyllithium reagents . These methodologies could be adapted for the synthesis of "3,7-Dimethyl-2,6-octadienyl Butyrate" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The determination of molecular structure is crucial in understanding the properties of a compound. X-ray crystallography is a common technique used for this purpose, as demonstrated in the structure determination of ethyl 3,9-dimethyl-7-phenyl-6H-dibenzo[b,d]pyran-6-one-8-carboxylate . The crystal structure analysis provides insights into the arrangement of atoms within a molecule and can reveal interactions such as π-π stacking, which could also be present in "3,7-Dimethyl-2,6-octadienyl Butyrate" if it possesses aromatic components.
Chemical Reactions Analysis
The selectivity and efficiency of catalysts are important factors in chemical reactions. The development of a highly selective and efficient catalyst for the dimerization of 1,3-butadiene to produce 1,3,7-octatriene showcases the potential for targeted synthesis of specific compounds . This research could inform the development of catalysts for the synthesis of "3,7-Dimethyl-2,6-octadienyl Butyrate" by optimizing the reaction conditions to favor the formation of the desired butyrate ester.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. For instance, the fluorescence and thermal studies of ethyl 3,9-dimethyl-7-phenyl-6H-dibenzo[b,d]pyran-6-one-8-carboxylate indicate good optical properties and thermal stability . These properties are important for the practical applications of a compound. The analysis of "3,7-Dimethyl-2,6-octadienyl Butyrate" would similarly involve studies of its optical properties, stability, solubility, and reactivity, which are essential for its potential use in various industries.
Scientific Research Applications
Polymerization Studies
3,7-Dimethyl-2,6-octadienyl butyrate has been explored in polymerization research. For instance, Hyun et al. (1988) described the oxidative polymerization of a related compound, 2-methyl-6-(3,7-dimethyl-2,6-octadienyl)phenol (MGP), resulting in poly[oxy[3-methyl-5-(3,7-dimethyl-2,6-octadienyl)-1,4-phenylene]] (Hyun, Nishide, Tsuchida, & Yamada, 1988).
Attraction Properties in Entomology
Research by McGovern et al. (1970) highlighted the effectiveness of various esters, including 3,7-dimethyl-2,6-octadienyl derivatives, as attractants for yellow jacket wasps, Vespula spp. This study underlines the potential application of such compounds in entomological research and pest control strategies (McGovern, Davis, Beroza, Ingangi, & Eddy, 1970).
Chemical Structure and Properties
Chantrapromma et al. (2009) investigated a compound containing the 3,7-dimethyl-2,6-octadienyl group, analyzing its chemical structure and properties. This research contributes to a deeper understanding of the chemical characteristics of compounds with this functional group (Chantrapromma, Boonnak, & Fun, 2009).
Catalysis Research
In catalysis, Harkal et al. (2005) developed a selective dimerization reaction of 1,3-butadiene, producing 1,3,7-octatriene, with the help of palladium carbene catalysts. This study illustrates the role of 3,7-dimethyl-2,6-octadienyl compounds in facilitating efficient catalytic processes (Harkal, Jackstell, Nierlich, Ortmann, & Beller, 2005).
Fragrance and Cosmetic Applications
Scognamiglio et al. (2012) conducted a toxicologic and dermatologic review of 2-(3,7-dimethyl-2,6-octadienyl)cyclopentanone, a fragrance ingredient closely related to 3,7-Dimethyl-2,6-octadienyl butyrate. This research is vital in assessing the safety and applications of such compounds in the fragrance and cosmetic industries (Scognamiglio, Jones, Letizia, & Api, 2012).
Mechanism of Action
Safety and Hazards
3,7-Dimethyl-2,6-octadienyl Butyrate can cause skin irritation (H315) and serious eye irritation (H319) . After handling, it is recommended to wash the skin thoroughly (P264). Protective gloves, eye protection, and face protection should be worn (P280). If it gets on the skin, wash with plenty of water (P302 + P352). If eye irritation persists, seek medical attention (P337 + P313). If it gets in the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, then continue rinsing (P305 + P351 + P338). Contaminated clothing should be removed and washed before reuse (P362 + P364). If skin irritation occurs, seek medical attention (P332 + P313) .
Future Directions
properties
IUPAC Name |
3,7-dimethylocta-2,6-dienyl butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h8,10H,5-7,9,11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBOMYJPSRFZAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC=C(C)CCC=C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047225 | |
Record name | 3,7-Dimethylocta-2,6-dien-1-yl butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dimethylocta-2,6-dien-1-yl butanoate | |
CAS RN |
2173-82-2 | |
Record name | 3,7-Dimethylocta-2,6-dien-1-yl butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-Dimethyl-2,6-octadienyl Butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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